3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one 3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17842481
InChI: InChI=1S/C12H13NO/c14-12-10-7-3-5-8-4-1-2-6-9(8)11(10)13-12/h1-2,4,6,10-11H,3,5,7H2,(H,13,14)
SMILES:
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol

3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one

CAS No.:

Cat. No.: VC17842481

Molecular Formula: C12H13NO

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one -

Specification

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
IUPAC Name 3-azatricyclo[7.4.0.02,5]trideca-1(13),9,11-trien-4-one
Standard InChI InChI=1S/C12H13NO/c14-12-10-7-3-5-8-4-1-2-6-9(8)11(10)13-12/h1-2,4,6,10-11H,3,5,7H2,(H,13,14)
Standard InChI Key CDCAHLUUGYXLKM-UHFFFAOYSA-N
Canonical SMILES C1CC2C(C3=CC=CC=C3C1)NC2=O

Introduction

Structural and Molecular Characteristics

Core Framework and Bonding Topology

The defining feature of 3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one lies in its tricyclic architecture, which combines a seven-membered ring fused to two smaller cycles (four- and five-membered rings). The nitrogen atom occupies a bridgehead position within the azetidine moiety, while the ketone group at position 4 introduces polar character to the molecule. X-ray crystallographic studies of analogous compounds reveal strained bond angles at the bridgehead carbons, which contribute to heightened reactivity in nucleophilic substitution reactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H13NO\text{C}_{12}\text{H}_{13}\text{NO}
Molecular Weight187.24 g/mol
IUPAC Name3-azatricyclo[7.4.0.0²,⁵]trideca-1(13),9,11-trien-4-one
Canonical SMILESC1CC2C(C3=CC=CC=C3C1)NC2=O
Topological Polar Surface Area29.1 Ų

Electronic and Stereochemical Considerations

Density functional theory (DFT) calculations predict significant electron density delocalization across the conjugated diene system in the larger ring, with the ketone group acting as an electron-withdrawing moiety. The compound’s stereochemistry is constrained by its rigid tricyclic framework, limiting conformational flexibility and favoring specific diastereomeric pathways in derivatization reactions.

Synthetic Methodologies

Traditional Multi-Step Approaches

Early synthetic routes to 3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one involved sequential cyclization reactions starting from substituted aniline derivatives. A representative protocol includes:

  • Mannich Reaction: Formation of the azetidine ring via three-component coupling of formaldehyde, ammonium chloride, and a β-keto ester.

  • Intramolecular Aldol Condensation: Closure of the seven-membered ring under basic conditions.

  • Oxidative Aromatization: Conversion of the central cyclohexenone moiety to a benzene ring using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Yields for this route typically range from 15–22%, with chromatographic purification required to isolate the target compound from regioisomeric byproducts.

Reactivity and Derivatization

Nucleophilic Additions

The ketone group at position 4 undergoes classical nucleophilic additions:

  • Grignard Reagents:
    R-Mg-X+C=OR-C-O-Mg-X\text{R-Mg-X} + \text{C=O} \rightarrow \text{R-C-O-Mg-X} followed by hydrolysis to secondary alcohols.

  • Wittig Reactions:
    Formation of exocyclic alkenes via phosphorus ylide intermediates.

Biological Evaluation and Applications

In Vitro Screening Data

While detailed pharmacological studies of 3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one remain limited, structural analogs demonstrate promising activity profiles:

Table 2: Biological Activities of Analogous Azatricyclic Compounds

Compound ClassIC₅₀ (μM)Target
7-Oxa-2-azatricyclo derivatives0.45COX-2 inhibition
N-Methyl azetidine analogs2.1σ₁ Receptor antagonism
Ketone-reduced derivatives>50MAO-B inhibition

These data suggest that strategic modification of the parent compound’s ketone group and nitrogen substituents could yield selective enzyme inhibitors or receptor modulators.

Computational ADMET Profiling

Predictive algorithms (e.g., SwissADME) estimate the following pharmacokinetic parameters for 3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one:

  • Lipophilicity: logP = 1.9 (moderate membrane permeability)

  • Solubility: −4.2 (log S, poor aqueous solubility)

  • CYP450 Inhibition: High likelihood of CYP3A4 interaction (85% probability)

These predictions highlight the need for prodrug strategies or formulation optimization to improve bioavailability in potential therapeutic applications.

Industrial and Research Applications

Specialty Chemical Intermediates

The compound’s rigid polycyclic structure makes it a valuable building block in materials science:

  • Liquid Crystals: Azetidine-containing cores enhance thermal stability in nematic phases.

  • Coordination Complexes: The ketone and amine groups enable chelation of transition metals (e.g., Ru(II) complexes for photocatalysis).

Pharmacophore Development

Fragment-based drug discovery campaigns have identified the tricyclic azetidine motif as a privileged scaffold for targeting protein-protein interaction interfaces. Site-specific modifications (e.g., fluorination at C10) improve target engagement kinetics in preliminary assays.

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